molecular formula C13H19NO3 B1419819 Ethyl 1-(2-furylmethyl)piperidine-3-carboxylate CAS No. 1048917-57-2

Ethyl 1-(2-furylmethyl)piperidine-3-carboxylate

Cat. No. B1419819
M. Wt: 237.29 g/mol
InChI Key: SYONVDJSRIFTGU-UHFFFAOYSA-N
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Description

Ethyl 1-(2-furylmethyl)piperidine-3-carboxylate, commonly known as EFPMPC, is a novel compound that has caught the attention of many scientists and researchers due to its unique properties and potential applications in various fields. It is a member of the piperidine chemical family, which are structural components of piperine, a plant extract from the genus Piper, or pepper .


Synthesis Analysis

Piperidines serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidine derivatives has been widespread and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of EFPMPC is C₁₃H₁₉NO₃ . It is a cyclic amine and a member of the piperidine chemical family .


Physical And Chemical Properties Analysis

EFPMPC has a molecular weight of 237.29 g/mol. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Molecular Structure and Conformation Analysis
Research on similar compounds, such as t-3-Ethyl-r-2,c-6-bis(2-furyl)piperidin-4-one, focuses on understanding the molecular structure and conformation. The piperidine ring often adopts a chair conformation, with various groups like ethyl and furyl having specific orientations. These structural analyses are crucial for understanding the chemical behavior and potential applications of such compounds (Balamurugan et al., 2007).

Microbial Reduction Studies
In microbial reduction studies, compounds like ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate have been explored. These studies reveal how microorganisms can selectively reduce such compounds, leading to products with high diastereo- and enantioselectivities. This kind of research is vital for pharmaceutical applications, particularly in the synthesis of stereochemically complex molecules (Guo et al., 2006).

Synthesis and Biological Properties of Derivatives
Synthesis of new derivatives and exploring their biological properties is another area of application. For example, the synthesis of compounds like ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate and their biological activities are studied to understand their potential as antibacterial or antifungal agents. This research can lead to the development of new drugs and therapeutic agents (Shafi et al., 2021).

Anticancer Agent Synthesis
Ethyl 1-(2-furylmethyl)piperidine-3-carboxylate and related compounds are used in the synthesis of potential anticancer agents. For instance, the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents are areas of active research. These studies are crucial for expanding the arsenal of anticancer drugs (Rehman et al., 2018).

Gas-Phase Elimination Kinetics
Understanding the elimination kinetics and mechanisms of ethyl piperidine-3-carboxylate in the gas phase is vital for applications in chemical engineering and process optimization. These studies focus on the reaction kinetics and pathways, which are essential for designing efficient industrial processes involving these compounds (Monsalve et al., 2006).

Safety And Hazards

EFPMPC is classified as an irritant . More detailed safety and hazard information are not available in the search results.

properties

IUPAC Name

ethyl 1-(furan-2-ylmethyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-16-13(15)11-5-3-7-14(9-11)10-12-6-4-8-17-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYONVDJSRIFTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-furylmethyl)piperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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